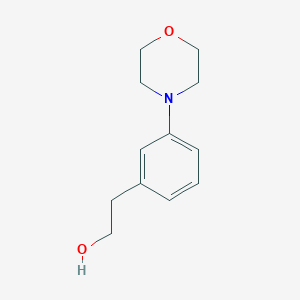
3-(4-Morpholinyl)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Morpholinyl)benzeneethanol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by the presence of a morpholine ring attached to a benzeneethanol moiety. This compound is typically a yellow liquid at room temperature and is used primarily for laboratory purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)benzeneethanol can be achieved through various methods. One common approach involves the reaction of morpholine with benzeneethanol under controlled conditions. The reaction typically requires a solvent such as water and is carried out at a temperature of around 25°C . The process involves the addition of propane sultone to the morpholine aqueous solution, followed by crystallization and recrystallization steps to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reaction, crystallization, and purification, but with enhanced equipment and automation to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Morpholinyl)benzeneethanol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the morpholine ring or the benzeneethanol moiety can be modified.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various halogenating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(4-Morpholinyl)benzeneethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Morpholinyl)benzeneethanol involves its interaction with specific molecular targets and pathways. For instance, morpholinyl-bearing compounds have been shown to modulate lysosomal pH by facilitating the transmembrane transport of anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound of 3-(4-Morpholinyl)benzeneethanol, widely used in organic synthesis and drug design.
N-(3-ethoxybenzyl)-2-(4-morpholinyl)ethanamine: Another morpholine derivative with similar applications in scientific research.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both morpholine and benzeneethanol. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(3-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c14-7-4-11-2-1-3-12(10-11)13-5-8-15-9-6-13/h1-3,10,14H,4-9H2 |
Clave InChI |
WNPKWEKVSHXJTC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC(=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















